4-氟-N-(1-((4-氟苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

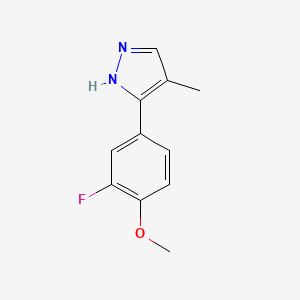

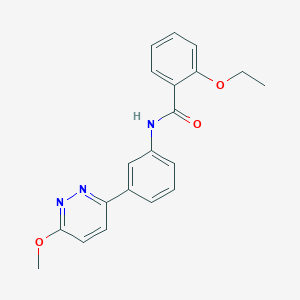

The compound 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a fluorinated benzamide derivative. Benzamide analogs are known for their potential in medical imaging, particularly in positron emission tomography (PET) for the imaging of sigma receptors in solid tumors . The presence of fluorine atoms in the structure is significant as fluorine-18 is a common isotope used in PET imaging due to its suitable half-life and positron emission properties .

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives often involves the use of fluorinated sulfones as key intermediates. For instance, visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones have been developed to synthesize CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Although the specific synthesis of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorinated benzamide derivatives is characterized by the presence of a benzamide moiety and a fluorinated phenyl group. The fluorine atoms contribute to the lipophilicity and bioavailability of the compounds, which is crucial for their function as imaging agents . The tetrahydroquinoline ring is a common feature in many biologically active compounds and can be involved in interactions with biological targets .

Chemical Reactions Analysis

Fluorinated benzamide derivatives can undergo various chemical reactions, particularly those involving the fluorine atoms. For example, the fluorine-18 isotope can be introduced into the benzamide structure via nucleophilic substitution reactions, displacing a mesylate precursor with [18F]fluoride . The reactivity of the sulfone group in the tetrahydroquinoline moiety can also be exploited in the synthesis of inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would be influenced by its fluorinated groups and the tetrahydroquinoline structure. The fluorine atoms increase the compound's stability and lipophilicity, which are important for crossing biological barriers like the blood-brain barrier . The sulfonamide and sulfone groups present in these compounds can affect their solubility and binding interactions with biological targets .

科学研究应用

荧光成像

一项研究介绍了一种用于快速识别 DTT 的高灵敏度荧光探针,采用了一种用于检测 DTT 的新型双光子荧光探针。该探针基于亚砜基还原机制,已成功用于 HepG2 细胞中 DTT 的单光子和双光子成像,显示出低细胞毒性和在生物、生化和生物医学应用中的潜力 (Sun 等人,2018)。

抗菌和药理学筛选

另一项研究重点关注生物活性分子的合成,包括包含磺酰胺基喹唑啉基咪唑的氟代苯并噻唑,用于生物和药理学筛选。这些化合物显示出有希望的抗菌、抗炎、抗惊厥和驱虫活性,表明它们在药物开发和治疗应用中的潜力 (Patel 等人,2009)。

抗癌研究

对新型磺酰胺衍生物的研究揭示了它们对癌细胞系(包括乳腺癌和结肠癌)的细胞毒活性。该研究强调化合物 17 对乳腺癌细胞特别有效,表明这些磺酰胺衍生物在癌症治疗中的潜力 (Ghorab 等人,2015)。

氟化杂环的合成

一项关于通过铑 (III) 催化的 C-H 活化合成氟化杂环的研究展示了在制药和农化工业中具有重要应用的多种化合物的产生。这项研究证明了氟化化合物在开发新药和农用化学品方面的合成潜力 (Wu 等人,2017)。

属性

IUPAC Name |

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBWGWNHVASKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)